molecular formula C19H27F2NO2 B3321076 tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate CAS No. 1309869-67-7

tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate

Cat. No.: B3321076
CAS No.: 1309869-67-7
M. Wt: 339.4 g/mol
InChI Key: ANZJEBIOQWYXTB-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl ester group and a difluorinated tetrahydronaphthalene moiety. It is primarily used in research settings for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate typically involves multiple steps, including the formation of the tetrahydronaphthalene core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These methods would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties may be exploited in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that alter their activity. These interactions may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the difluorinated tetrahydronaphthalene moiety and the tert-butyl ester group

Properties

IUPAC Name

tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F2NO2/c1-5-6-17(18(23)24-19(2,3)4)22-14-8-7-12-9-13(20)10-16(21)15(12)11-14/h9-10,14,17,22H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZJEBIOQWYXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC(C)(C)C)NC1CCC2=C(C1)C(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 2-[(6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino]pentanoate

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